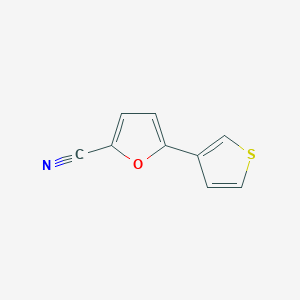![molecular formula C22H25N3O2 B15118638 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B15118638.png)
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol is a complex organic compound that features a 1,8-naphthyridine core, a piperidine ring, and a phenoxypropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles could be employed to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Naphthyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms.
1,5-Naphthyridines: Another class of naphthyridine derivatives with distinct biological activities.
Phenoxypropanol Derivatives: Compounds with similar phenoxypropanol moieties but different substituents on the aromatic ring.
Uniqueness
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H25N3O2 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C22H25N3O2/c26-19(16-27-20-6-2-1-3-7-20)15-25-13-10-17(11-14-25)21-9-8-18-5-4-12-23-22(18)24-21/h1-9,12,17,19,26H,10-11,13-16H2 |
InChI-Schlüssel |
OCSUTUVGWZDBRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC(COC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B15118561.png)
![4-[(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]benzonitrile](/img/structure/B15118568.png)
![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B15118586.png)
![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15118594.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methyl-1H-imidazole-4-sulfonamide](/img/structure/B15118598.png)
![8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15118602.png)
![3-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine](/img/structure/B15118606.png)
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B15118611.png)
![2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B15118628.png)
![5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one](/img/structure/B15118641.png)

![tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate](/img/structure/B15118656.png)
![4-Methyl-2-({2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B15118662.png)
![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B15118664.png)
